molecular formula C43H56N2O10 B12388694 FKBP51F67V-selective antagonist Ligand2

FKBP51F67V-selective antagonist Ligand2

Cat. No.: B12388694
M. Wt: 760.9 g/mol
InChI Key: ZTMQGQWEOCFOGE-QGBCWPEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FKBP51F67V-selective antagonist Ligand2 is a potent ligand that selectively binds to the FKBP51 F67V variant. This compound is known for its ability to reverse the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. It does not bind to wild-type FKBP51 or FKBP52 .

Preparation Methods

The synthesis of FKBP51F67V-selective antagonist Ligand2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:

    Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions.

    Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions to form this compound.

Industrial production methods for this compound are not widely documented, but custom synthesis services are available to provide the compound for research purposes .

Chemical Reactions Analysis

FKBP51F67V-selective antagonist Ligand2 undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FKBP51F67V-selective antagonist Ligand2 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the selective binding of ligands to the FKBP51 F67V variant.

    Biology: It is used to investigate the role of FKBP51 F67V in various biological processes, including anxiety and stress responses.

    Medicine: It has potential therapeutic applications in the treatment of psychiatric disorders, particularly those related to anxiety.

    Industry: It is used in the development of new drugs and therapeutic agents targeting FKBP51 F67V

Mechanism of Action

FKBP51F67V-selective antagonist Ligand2 exerts its effects by selectively binding to the FKBP51 F67V variant. This binding reverses the anxiogenic phenotype induced by the overexpression of FKBP51 F67V in the amygdala. The molecular targets and pathways involved include the FKBP51 F67V variant and its associated signaling pathways .

Comparison with Similar Compounds

FKBP51F67V-selective antagonist Ligand2 is unique in its selective binding to the FKBP51 F67V variant. Similar compounds include:

This compound’s specificity for FKBP51 F67V makes it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C43H56N2O10

Molecular Weight

760.9 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)pent-4-enoyl]piperidine-2-carboxylate

InChI

InChI=1S/C43H56N2O10/c1-7-11-34(32-28-39(50-4)41(52-6)40(29-32)51-5)42(46)45-19-9-8-14-35(45)43(47)55-36(17-15-30-16-18-37(48-2)38(26-30)49-3)31-12-10-13-33(27-31)54-25-22-44-20-23-53-24-21-44/h7,10,12-13,16,18,26-29,34-36H,1,8-9,11,14-15,17,19-25H2,2-6H3/t34-,35-,36+/m0/s1

InChI Key

ZTMQGQWEOCFOGE-QGBCWPEESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(CC=C)C5=CC(=C(C(=C5)OC)OC)OC)OC

Origin of Product

United States

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